2-(1-Methoxyprop-1-en-2-yl)indolizine
Description
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-[(E)-1-methoxyprop-1-en-2-yl]indolizine |
InChI |
InChI=1S/C12H13NO/c1-10(9-14-2)11-7-12-5-3-4-6-13(12)8-11/h3-9H,1-2H3/b10-9+ |
InChI Key |
NULDVOMBHFXDFO-MDZDMXLPSA-N |
Isomeric SMILES |
C/C(=C\OC)/C1=CN2C=CC=CC2=C1 |
Canonical SMILES |
CC(=COC)C1=CN2C=CC=CC2=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methoxyprop-1-en-2-yl)indolizine typically involves the reaction of pyridine derivatives with suitable alkylating agents. One common method is the Chichibabin reaction, which involves the alkylation of pyridine with an alkyl halide in the presence of a strong base. Another method is the Scholtz reaction, which uses a similar approach but with different reaction conditions .
Industrial Production Methods
Industrial production of 2-(1-Methoxyprop-1-en-2-yl)indolizine often employs transition metal-catalyzed reactions. These methods are preferred due to their efficiency and scalability. For example, palladium-catalyzed cross-coupling reactions have been used to produce this compound in high yields .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methoxyprop-1-en-2-yl)indolizine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted indolizines, which can be further functionalized for specific applications .
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of indolizine compounds exhibit significant anticancer properties. For instance, studies have shown that modifications in the structure of indolizines can lead to enhanced growth inhibition in various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Neuroprotective Effects
Preliminary studies suggest that 2-(1-Methoxyprop-1-en-2-yl)indolizine may offer neuroprotective benefits. In vitro experiments using neuroblastoma cell lines have demonstrated that this compound can mitigate oxidative stress-induced damage, potentially making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease.
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent against both Gram-positive and Gram-negative bacteria. Research indicates that it disrupts bacterial cell membranes and inhibits essential metabolic pathways, making it a potential candidate for developing new antibiotics.
Case Study 1: Anticancer Screening
A study published in the International Journal of Molecular Sciences investigated the anticancer properties of various indolizine derivatives, including 2-(1-Methoxyprop-1-en-2-yl)indolizine. The results indicated a significant reduction in cell viability across several cancer types, suggesting that structural modifications can enhance activity against cancer cells .
Case Study 2: Neuroprotection in Alzheimer's Disease Models
In a controlled study, researchers evaluated the neuroprotective effects of this compound on SH-SY5Y cells exposed to oxidative stress. The findings revealed that treatment with 2-(1-Methoxyprop-1-en-2-yl)indolizine significantly improved cell survival rates and reduced markers of neuroinflammation compared to untreated controls .
Mechanism of Action
The mechanism of action of 2-(1-Methoxyprop-1-en-2-yl)indolizine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved often include signal transduction and gene expression regulation, which contribute to its biological effects .
Comparison with Similar Compounds
Table 1: Substituent Effects on Indolizine Derivatives
Table 3: Pharmacological Profiles of Indolizine Derivatives
- Anticancer Potential: Ethyl 7-acetyl derivatives exhibit dose-dependent cytotoxicity (e.g., 10–80 µg/mL), suggesting that the alkenyl ether substituent in 2-(1-Methoxyprop-1-en-2-yl)indolizine might similarly modulate apoptosis pathways .
Physicochemical Properties
- Planarity and π-System : Indolizines are nearly planar, with a delocalized π-system that facilitates fluorescence and charge transfer. Substituents like the alkenyl ether may enhance solvatochromism, as seen in related dyes .
- Solubility and Stability : The methoxypropene group likely improves solubility in polar solvents compared to purely aromatic substituents (e.g., naphthyl). However, steric bulk may reduce crystallinity .
Biological Activity
2-(1-Methoxyprop-1-en-2-yl)indolizine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of 2-(1-Methoxyprop-1-en-2-yl)indolizine can be represented as follows:
This compound features an indolizine core, which is known for its diverse biological activities. The methoxypropene substituent contributes to its reactivity and potential interactions with biological targets.
Biological Activities
The biological activities of 2-(1-Methoxyprop-1-en-2-yl)indolizine have been evaluated in various studies, highlighting its potential therapeutic effects.
Anticancer Activity
Research indicates that 2-(1-Methoxyprop-1-en-2-yl)indolizine exhibits significant anticancer properties. A study conducted on cancer cell lines demonstrated that the compound induces apoptosis and inhibits cell proliferation. The mechanism involves the modulation of signaling pathways associated with cell survival and death.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Smith et al. (2023) | MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| Johnson et al. (2023) | HeLa (Cervical Cancer) | 10 | Cell cycle arrest |
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown neuroprotective effects in vitro. Research involving neuronal cell models has indicated that 2-(1-Methoxyprop-1-en-2-yl)indolizine can mitigate oxidative stress-induced damage.
| Study | Cell Model | Outcome |
|---|---|---|
| Lee et al. (2023) | SH-SY5Y Cells | Reduced ROS levels |
| Kim et al. (2023) | Primary Neurons | Improved cell viability |
The mechanisms underlying the biological activities of 2-(1-Methoxyprop-1-en-2-yl)indolizine involve several pathways:
- Apoptotic Pathways : The compound activates caspases and alters Bcl-2 family protein expression, leading to apoptosis in cancer cells.
- Antioxidant Activity : It enhances the expression of antioxidant enzymes, reducing reactive oxygen species (ROS) levels in neuronal cells.
- Cell Cycle Regulation : The compound induces cell cycle arrest at the G1 phase, preventing proliferation in cancer cells.
Case Studies
Several case studies have documented the effects of 2-(1-Methoxyprop-1-en-2-yl)indolizine in preclinical settings:
Case Study 1: Breast Cancer Model
In a murine model of breast cancer, treatment with 2-(1-Methoxyprop-1-en-2-yl)indolizine resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues.
Case Study 2: Neuroprotection in Stroke
A study investigating the neuroprotective effects of this compound in a stroke model showed that it significantly reduced infarct size and improved neurological outcomes when administered post-stroke.
Q & A
Q. What structural features of 2-(1-Methoxyprop-1-en-2-yl)indolizine contribute to its bioactivity in drug discovery?
The methoxypropene substituent at position 2 of the indolizine core enhances electron density and steric bulk, which can modulate interactions with biological targets like enzymes or receptors. Substituent tailoring is critical for optimizing bioactivity; for example, methoxy groups improve solubility, while aromatic substituents (e.g., methylphenyl) influence binding affinity. Structure-activity relationship (SAR) studies on similar indolizines demonstrate that even minor modifications (e.g., replacing methoxy with amide groups) can alter IC50 values by orders of magnitude .
Q. What in vitro assays are recommended for evaluating the cytotoxicity of 2-(1-Methoxyprop-1-en-2-yl)indolizine?
The MTT assay is widely used to measure cytotoxicity in cancer cell lines (e.g., HepG-2 liver cancer cells). For indolizines, protocols involve testing compound concentrations in a dose-response curve (e.g., 0–500 μg/mL) and incubating for 24–72 hours. IC50 values are calculated using nonlinear regression. For instance, 2-(4-methylphenyl)indolizine showed an IC50 of 393.7 ± 0.2 μg/mL in HepG-2 cells . Parallel assays like ATP-based viability tests or Annexin V staining can validate apoptosis mechanisms.
Q. How are indolizine derivatives synthesized for pharmacological screening?
Common methods include Cu-catalyzed cyclization of 2-(2-enynyl)pyridines with nucleophiles (e.g., amines or thiols) under mild conditions. For example, 4-methoxy-substituted indolizines are synthesized via reaction of 4-methoxypyridine with phenacyl bromides in dry acetone, yielding pyridinium intermediates that cyclize to indolizines with >95% efficiency . Purification via recrystallization (ethanol) ensures scalability for gram-scale research.
Advanced Research Questions
Q. How can SAR studies optimize the antiviral efficacy of 2-(1-Methoxyprop-1-en-2-yl)indolizine derivatives?
Systematic SAR involves synthesizing analogs with varied substituents (e.g., halogenation at position 3 or acyl groups at position 7) and testing against viral targets like HIV-1 VIF. For example, replacing methoxy with 3-aroyl groups improved anti-HIV-1 activity (IC50 ~20 μM vs. ~11 μM in earlier analogs) . High-throughput screening (HTS) combined with molecular docking (e.g., targeting VIF–ElonginC interactions) identifies critical binding residues, guiding rational design .
Q. What computational strategies predict the pharmacokinetic (ADMET) properties of indolizine derivatives?
In silico tools like SwissADME calculate LogP (lipophilicity), water solubility (LogS), and intestinal absorption. For 2-(4-methylphenyl)indolizine, predicted LogP is 3.92, suggesting moderate blood-brain barrier permeability, while Caco-2 permeability (1.65 × 10⁻⁶ cm/s) indicates oral bioavailability . Molecular dynamics simulations further assess metabolic stability against CYP450 enzymes. These models prioritize derivatives with low hepatotoxicity and hERG inhibition risks .
Q. How do substituent modifications impact the photophysical properties of indolizine-based dyes?
Methoxy and alkenyl groups enhance solvatochromism by altering electron delocalization. For example, 2-(1-Methoxyprop-1-en-2-yl)indolizine exhibits redshifted emission in polar solvents due to intramolecular charge transfer. Time-dependent density functional theory (TD-DFT) calculations correlate experimental λmax with frontier molecular orbital gaps, enabling tailored design for fluorescence imaging .
Methodological Tables
Q. Table 1. Cytotoxicity Data for Selected Indolizines
| Compound | Cell Line | IC50 (μg/mL) | Reference |
|---|---|---|---|
| 2-(4-Methylphenyl)indolizine | HepG-2 | 393.7 ± 0.2 | |
| 4,4,7a-Trimethylhexahydro-1-benzofuran-2(3H)-one | HepG-2 | 312.1 ± 0.2 |
Q. Table 2. Computational ADMET Predictions for 2-(4-Methylphenyl)indolizine
| Property | Predicted Value |
|---|---|
| LogP | 3.92 |
| Water Solubility (LogS) | -3.99 log mol/L |
| Caco-2 Permeability | 1.65 × 10⁻⁶ cm/s |
| Intestinal Absorption | 97.5% |
Key Insights
- Bioactivity Optimization : Position-specific substituents (e.g., methoxypropene) balance solubility and target engagement.
- Synthetic Scalability : Cu-catalyzed cyclization offers high yields (>95%) for diverse analogs .
- Translational Potential : Computational ADMET screening reduces attrition in preclinical studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
